molecular formula C20H24ClN3O2 B4423863 N-(3-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B4423863
M. Wt: 373.9 g/mol
InChI Key: PWPZQXMPQHWMSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new acetamide derivatives, including ones structurally related to N-(3-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, have been synthesized through processes such as chloroacetylation and reactions with substituted phenylpiperazine. The chemical structures of these compounds were confirmed using techniques such as TLC, IR, 1HNMR, 13CNMR, and elemental analysis (Verma, Kumar, & Kumar, 2017).

Molecular Structure Analysis

The structural characterization of similar derivatives has been conducted using elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction methods. For instance, a study detailed the crystal structure of a piperazinedione derivative, elucidating its monoclinic system, space group, and molecular symmetry (Zhang, Wen, Tang, & Li, 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives typically involve processes such as cyclocondensation reactions and transformations facilitated by various reagents. One study explored the novel synthesis of a compound through a three-step protocol, focusing on the product's structural assignment via HRMS, IR, 1H and 13C NMR experiments (Wujec & Typek, 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives can be closely related to their crystal structures and molecular conformations. For example, the molecular planarity and dihedral angles influence the overall physical characteristics, which are stabilized by van der Waals and dipole-dipole forces as observed in structural characterization studies (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of these compounds are often investigated through pharmacological evaluations, including their interactions with biological receptors and bioavailability. Although the direct chemical properties of this compound are not detailed, related compounds have been assessed for their bioactivity and interactions with specific receptors, highlighting the importance of molecular docking studies and physicochemical assessments (Verma et al., 2017).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-16(21)6-5-7-17(15)22-20(25)14-23-10-12-24(13-11-23)18-8-3-4-9-19(18)26-2/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPZQXMPQHWMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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